Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate
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Description
Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate is a useful research compound. Its molecular formula is C20H32N2O3S and its molecular weight is 380.5g/mol. The purity is usually 95%.
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Biological Activity
Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate, with the CAS number 148204-38-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, toxicity, and applications in various fields such as agrochemicals and pharmaceuticals.
Molecular Characteristics
- Molecular Formula : C20H32N2O3S
- Molar Mass : 380.54 g/mol
The structural formula indicates that the compound contains a dodecyl chain, a pyridine ring, and a carbamate functional group, which are significant for its biological interactions.
This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), similar to other carbamate compounds. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. This mechanism is critical in understanding its potential neurotoxic effects and therapeutic applications.
Case Studies
- Neurotoxicity Assessment : A study highlighted the neurotoxic effects observed with similar carbamate compounds. In animal models, exposure led to significant alterations in behavior and physiological responses due to AChE inhibition .
- Agricultural Applications : this compound could be evaluated for its efficacy as an insecticide. Similar compounds have been used successfully to control pest populations while posing risks of toxicity to non-target species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. For this compound, modifications in the alkyl chain length or substitutions on the pyridine ring could significantly alter its potency and selectivity against AChE .
Comparative Studies
Comparative analyses with other carbamates indicate that variations in molecular structure can lead to differences in toxicity and efficacy. For example, while some carbamates are highly effective as insecticides, they may also exhibit higher toxicity towards mammals .
Data Table: Comparison of Carbamate Compounds
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | AChE Inhibition Potency |
---|---|---|---|---|
This compound | 148204-38-0 | C20H32N2O3S | 380.54 | TBD |
Aldicarb | 116-06-3 | C7H10N2O4S | 162.23 | High |
Carbofuran | 563-12-2 | C12H15N1O3S | 221.32 | Moderate |
Note : TBD = To Be Determined based on further research.
Properties
IUPAC Name |
dodecyl N-(pyridin-2-ylmethoxycarbothioyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-3-4-5-6-7-8-9-10-13-16-24-19(23)22-20(26)25-17-18-14-11-12-15-21-18/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVBSCVXCQFTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(=S)OCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121894 |
Source
|
Record name | Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148204-38-0 |
Source
|
Record name | Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148204-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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